2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid

Salt selection Hygroscopicity Solid-state stability

Synthetic chemists developing JAK inhibitors often encounter hygroscopic azetidine intermediates that compromise stoichiometric accuracy during multi-step sequences. This tosylate salt eliminates that variability as a non-hygroscopic crystalline solid suited for precise gravimetric handling. • Free NH enables direct N-sulfonylation or N-alkylation without deprotection-eliminating one synthetic operation versus N-Boc-protected azetidines and contributing to published baricitinib yields up to 49%. • 5 H-bond acceptor sites facilitate solubility in polar aprotic solvents (DMSO, DMF, MeCN) used in nucleophilic substitution and cross-coupling reactions. • Non-nucleophilic tosylate counterion (pKa -2.8) avoids side reactions during downstream N-functionalization; 2-8°C storage with refrigerated shipping required.

Molecular Formula C12H16N2O3S
Molecular Weight 268.33 g/mol
Cat. No. B13906001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid
Molecular FormulaC12H16N2O3S
Molecular Weight268.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)CC#N
InChIInChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-2-1-5-3-7-4-5/h2-5H,1H3,(H,8,9,10);5,7H,1,3-4H2
InChIKeyBDARELWNFLDRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)acetonitrile 4-Methylbenzenesulfonic Acid (CAS 2937880-12-9): Procurement-Relevant Identity, Salt Form, and Comparator Landscape


2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid (CAS 2937880-12-9; molecular formula C₁₂H₁₆N₂O₃S; exact mass 268.08816355 g/mol) is the p-toluenesulfonate (tosylate) salt of 2-(azetidin-3-yl)acetonitrile, a bifunctional building block combining a strained four-membered azetidine heterocycle with a nitrile substituent at the 3-position . The compound is supplied as a crystalline solid (purity ≥97%) and is primarily employed as a synthetic intermediate in medicinal chemistry, most notably as a progenitor of the azetidine-acetonitrile fragment found in the marketed JAK1/JAK2 inhibitor baricitinib [1]. Its closest structural analogs and potential procurement substitutes include the hydrochloride salt (CAS 1423057-36-6; MW 132.59 g/mol), the free base form (CAS 1205750-84-0; MW 96.13 g/mol), and the trifluoroacetate salt, each differing in counterion, molecular weight, hydrogen-bonding capacity, hygroscopicity, and physical form—all of which carry material consequences for handling, formulation, and downstream synthetic utility.

Why 2-(Azetidin-3-yl)acetonitrile 4-Methylbenzenesulfonic Acid Cannot Be Casually Substituted by Its Hydrochloride or Free Base Analogs


Although the azetidine-acetonitrile pharmacophore is conserved across the tosylate, hydrochloride, and free base forms, the counterion dictates critical physicochemical properties that directly affect procurement decisions and experimental reproducibility. The tosylate anion (pKa of conjugate acid = −2.8) is a non-nucleophilic, non-oxidizing strong acid that forms salts with demonstrably lower hygroscopicity than the corresponding hydrochloride [1]. The tosylate salt exhibits a markedly different hydrogen-bond donor/acceptor profile (5 HBA, 2 HBD) versus the free base (2 HBA, 1 HBD), altering solubility in polar and non-polar media . Furthermore, the tosylate salt is a crystalline solid amenable to accurate gravimetric handling, whereas the free base azetidine is a low-boiling liquid (bp 61–62 °C, mp −70 °C) that presents volatility and basicity challenges during storage and dispensing [2]. These differences mean that direct substitution—without re-optimization of reaction conditions, solubility parameters, or stoichiometry—carries a material risk of altered yield, purity, or reproducibility in multi-step synthetic sequences .

Quantitative Differentiation Evidence for 2-(Azetidin-3-yl)acetonitrile 4-Methylbenzenesulfonic Acid Versus Closest Analogs


Hygroscopicity Rank Order: Tosylate Demonstrates Lower Moisture Uptake Than Hydrochloride

In a systematic salt screening study using albendazole as a model weak base, four salt forms were characterized for hygroscopicity by dynamic vapour sorption (DVS). The rank order of water uptake was: sulfate > hydrochloride > tosylate > mesylate, with the tosylate exhibiting substantially lower hygroscopicity than the hydrochloride [1]. Independently, a study of ionic liquid hygroscopicity confirmed that the chloride anion drives significantly greater atmospheric water sorption than the tosylate anion (chloride ≫ alkyl sulfates ~ bromide > tosylate ≫ tetrafluoroborate) [2]. Although these data are derived from structurally distinct chemotypes, the counterion-dependent hygroscopicity trend is a well-established class-level phenomenon applicable to basic amine salts, including azetidine derivatives.

Salt selection Hygroscopicity Solid-state stability Pre-formulation

Hydrogen Bond Donor/Acceptor Profile: Tosylate Salt Offers Enhanced Polar Solubility Versus Free Base

The computed hydrogen bond donor (HBD) and acceptor (HBA) counts differ substantially between salt forms. The tosylate salt (2-(azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid) possesses 5 HBA and 2 HBD, derived from the sulfonate oxygen atoms, the azetidine NH, and the nitrile nitrogen . In contrast, the free base 2-(azetidin-3-yl)acetonitrile (CAS 1205750-84-0) has only 2 HBA and 1 HBD . This 2.5-fold increase in HBA count and doubling of HBD count predict greater aqueous and polar organic solvent solubility for the tosylate salt, consistent with general sulfonate salt behaviour and the known solubility of p-toluenesulfonic acid in water, alcohols, and polar organic solvents .

Solubility Hydrogen bonding Polar solvent Crystallization

Physical Form and Handling: Crystalline Tosylate Solid Versus Volatile Free Base Liquid

The tosylate salt is supplied as a crystalline solid at room temperature (purity ≥97%) , whereas the parent azetidine free base is a clear, colorless liquid with a melting point of −70 °C and a boiling point of 61–62 °C [1], and is described as having a strong ammoniacal odour and being combustible [1]. The hydrochloride salt of 2-(azetidin-3-yl)acetonitrile is also a solid but is explicitly noted as hygroscopic . For gravimetric dispensing in milligram-scale parallel synthesis or high-throughput experimentation, a non-hygroscopic crystalline solid offers demonstrably superior accuracy compared to a volatile, hygroscopic liquid or a hygroscopic solid that gains mass during weighing.

Handling Weighing accuracy Physical form Storage stability

Procurement Cost and Storage Convenience: Tosylate Versus Hydrochloride Salt

Direct vendor catalogue comparison reveals that the tosylate salt (CAS 2937880-12-9) is priced at approximately €109 per 100 mg (CymitQuimica, 97% purity) , while the hydrochloride salt (CAS 1423057-36-6) is listed at approximately $125 per 100 mg (AKSci, 95% purity) , indicating comparable procurement cost at the 100 mg scale. However, storage conditions differ: the tosylate salt requires refrigerated storage at 2–8 °C with ice-pack transport , whereas the hydrochloride salt is stable at room temperature , offering lower logistical burden for laboratories without dedicated cold-storage capacity. The tosylate salt is also available from multiple vendors (CymitQuimica, Aladdin, Macklin, Leyan) with purities ranging from 95% to 97%, providing supply chain redundancy [1].

Procurement Cost comparison Storage conditions Vendor pricing

Ring Strain Energy: Azetidine Scaffold Occupies a Unique Reactivity Window Between Aziridine and Pyrrolidine

The azetidine ring exhibits a ring strain energy of approximately 25.4 kcal/mol, positioning it between the highly strained aziridine (~27.7 kcal/mol) and the relatively unstrained pyrrolidine (~5.4 kcal/mol) [1]. This intermediate strain energy confers a distinctive reactivity profile: azetidines are sufficiently activated for ring-opening and ring-expansion reactions under controlled conditions, yet are significantly more stable and easier to handle than aziridines, which are prone to uncontrolled nucleophilic ring-opening [2]. The conjugate acid pKa of azetidine (11.29 in water) further distinguishes it: it is appreciably more basic than aziridine and slightly more basic than pyrrolidine and larger-ring cyclic amines, a consequence of the balance between ring strain and nitrogen lone-pair hybridization [3]. This property is conserved in the tosylate salt, where the non-nucleophilic tosylate counterion does not compete with the azetidine nitrogen for electrophiles or protons.

Ring strain Reactivity Azetidine Bioisostere Nitrogen heterocycle

Synthetic Pedigree: Core Intermediate for Baricitinib, a Marketed JAK1/JAK2 Inhibitor

The azetidine-acetonitrile fragment is a critical structural component of baricitinib (Olumiant®), an oral JAK1/JAK2 inhibitor approved for rheumatoid arthritis and COVID-19. In the published synthetic routes, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile—a direct derivative of the azetidine-3-yl-acetonitrile scaffold—serves as the key quaternary heterocyclic intermediate [1]. An efficient synthesis of baricitinib achieved an overall yield as high as 49% using intermediates derived from this scaffold class, with the procedure described as straightforward, low-cost, and suitable for industrial production [2]. The tosylate salt form of 2-(azetidin-3-yl)acetonitrile provides the free azetidine NH required for subsequent N-sulfonylation or N-alkylation, making it a direct precursor for the ethylsulfonyl-azetidine intermediate found in baricitinib and related JAK inhibitor programmes [3].

Baricitinib JAK inhibitor Intermediate Process chemistry Drug synthesis

Recommended Research and Industrial Application Scenarios for 2-(Azetidin-3-yl)acetonitrile 4-Methylbenzenesulfonic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: JAK Inhibitor and Kinase Degrader (PROTAC) Programmes Requiring Azetidine-Acetonitrile Building Blocks

The tosylate salt is the preferred form for medicinal chemistry teams synthesizing baricitinib analogues or novel JAK inhibitors, as the free azetidine NH permits direct N-sulfonylation or N-alkylation without a deprotection step—eliminating one synthetic operation compared to N-Boc-protected azetidine intermediates and contributing to the published overall yield of up to 49% for baricitinib [1]. The non-hygroscopic crystalline form ensures accurate stoichiometry during parallel synthesis, and the 5 hydrogen bond acceptor sites facilitate solubility in polar aprotic solvents (DMSO, DMF, acetonitrile) commonly used in nucleophilic substitution and cross-coupling reactions . The validated synthetic precedent in baricitinib manufacturing provides regulatory-facing CMC confidence for programmes advancing toward IND-enabling studies.

Process Chemistry: Salt Form Selection for Scale-Up and Crystallization Development

For process chemists evaluating salt forms for large-scale synthesis, the tosylate salt offers a favourable hygroscopicity profile (ranked below hydrochloride in the sulfate > hydrochloride > tosylate > mesylate series) that reduces water content variability during kilogram-scale operations and simplifies drying endpoints [2]. The crystalline nature of the tosylate salt facilitates purification by recrystallization, and the p-toluenesulfonate counterion (pKa −2.8) is sufficiently acidic to protonate the azetidine nitrogen (conjugate acid pKa 11.29) while being non-nucleophilic, thereby avoiding side reactions during subsequent N-functionalization steps . Laboratories without cold-chain infrastructure should note the 2–8 °C storage requirement and budget for refrigerated shipping.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis

The azetidine-acetonitrile scaffold possesses an intermediate ring strain energy (~25.4 kcal/mol) that distinguishes it from both the highly labile aziridine (~27.7 kcal/mol) and the relatively inert pyrrolidine (~5.4 kcal/mol) [3]. This positions the compound as a versatile fragment for diversity-oriented synthesis: the nitrile group can be reduced to a primary amine, hydrolysed to a carboxylic acid, or converted to a tetrazole; the azetidine NH can be sulfonylated, acylated, or arylated; and the strained ring can undergo controlled ring-opening with nucleophiles. The tosylate salt form provides the crystalline, non-hygroscopic physical characteristics preferred for automated compound management systems and long-term compound library storage.

Chemical Biology: Bioconjugation and Activity-Based Protein Profiling (ABPP)

The tosylate salt form provides the free secondary amine required for conjugation to affinity tags, fluorescent reporters, or solid supports. The 5 hydrogen bond acceptor sites contribute to aqueous compatibility during bioconjugation reactions conducted in mixed aqueous-organic media, while the non-hygroscopic solid form ensures accurate weighing of small quantities (1–10 mg) typical of chemical biology probe synthesis . The azetidine ring strain (~25.4 kcal/mol) may be exploited for covalent inhibitor design, where ring-opening by an active-site nucleophile (e.g., cysteine thiolate) provides a mechanism-based irreversible binding mode, analogous to the reactivity exploited in 3-azetidinyl tosylate hydrolysis studies [4].

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